molecular formula C5H5N5 B1631702 [1,2,4]Triazolo[1,5-a]pyrazin-2-amine CAS No. 88002-33-9

[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B1631702
CAS No.: 88002-33-9
M. Wt: 135.13 g/mol
InChI Key: UUYSQAYUTMLLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[1,5-a]pyrazin-2-amine” is a non-naturally occurring small molecule with the CAS Number: 88002-33-9 . It has a molecular weight of 135.13 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction procedure has been optimized to easily obtain 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine .


Molecular Structure Analysis

The molecular formula of this compound is C5H5N5 .


Chemical Reactions Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .


Physical and Chemical Properties Analysis

“this compound” is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis Techniques

  • Oxidative Cyclization Method : A novel synthesis method involving oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines has been developed. This approach allows for the facile production of various halogenated pyrazines, showcasing a versatile and mild method for creating these compounds (Li et al., 2019).

Biological and Pharmaceutical Research

  • Anticonvulsant Activity : Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines demonstrated significant anticonvulsant activity against seizures in rats, suggesting potential applications in treating neurological disorders (Kelley et al., 1995).

  • Type 2 Diabetes Treatment : A specific derivative, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, has been identified as a potent inhibitor of dipeptidyl peptidase IV, showing promise as a treatment for type 2 diabetes (Kim et al., 2005).

  • Adenosine A2A Receptor Antagonism : Studies on furanyl derivatives including 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine have explored their role as adenosine A2A receptor antagonists. These findings contribute to understanding the molecular requirements for antagonizing this receptor, with potential implications in various medical applications (Muñoz-Gutiérrez et al., 2016).

  • potential applications in fighting bacterial infections (Idrees et al., 2019).
  • Fungicidal Activity : The synthesis of pyrido[2,3-b]pyrazines as tubulin polymerization promoters revealed excellent fungicidal activity against several plant pathogens. This research suggests potential agricultural applications for these compounds in protecting crops (Crowley et al., 2010).

Material Science and Chemical Research

  • Innovative Synthetic Routes : Innovative synthetic routes have been explored for the production of various [1,2,4]triazolo[1,5-a]pyrazine derivatives, demonstrating the compound's versatility and potential in material science applications (Sudhir et al., 2008).

  • Herbicidal Activity : Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has shown that they possess excellent herbicidal activity on a broad spectrum of vegetation. This suggests potential applications in agricultural weed control (Moran, 2003).

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines family have been found to act on various targets such as tubulin , LSD1 , CDK2 , and others . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively .

Mode of Action

It’s known that similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines family exhibit their effects through interactions with their targets . For instance, they can inhibit the function of their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines family have been found to affect various pathways related to cell division, gene expression, and cell cycle regulation . The downstream effects of these interactions can lead to changes in cell growth and proliferation .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidines family have been found to exhibit cytotoxic activities against various cell lines . This suggests that [1,2,4]Triazolo[1,5-a]pyrazin-2-amine may also have potential anticancer properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis has been found to be environmentally benign, requiring a minimal amount of solvent, enhancing the reaction rates, and profiting from the cost of the overall process . .

Safety and Hazards

The safety information for [1,2,4]Triazolo[1,5-a]pyrazin-2-amine includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P280-P305+P351+P338-P310 .

Future Directions

[1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . Therefore, in future research, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives could be designed and synthesized by the molecular hybridization strategy .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyrazin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This interaction can modulate various signaling pathways within the cell, affecting cellular functions and processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation and differentiation of vascular endothelial cells, which are critical for the formation of new blood vessels . Additionally, it can induce changes in the cytoskeleton, affecting cell shape and motility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, it has been found to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including growth, survival, and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which determine its localization and accumulation within different cellular compartments . These factors are essential for understanding its therapeutic potential and optimizing its delivery.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSQAYUTMLLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515837
Record name [1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88002-33-9
Record name [1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 270a (6.00 g, 26.43 mmol, 1.0 eq.), hydroxylamine hydrochloride (3.32 g, 47.52 mmol, 1.8 eq.), DIPEA (12 mL), ethanol (40 mL), and methanol (40 mL). The reaction mixture was stirred at 65° C. for 16 hours. After the reaction was complete, it was cooled to room temperature and concentrated to a volume of around 20 mL under reduced pressure. The resulting suspension was collected by filtration and the solid was washed with 60:1 dichloromethane/ethanol (50 mL) to afford 270b (3.3 g, 92%) as a white solid. MS-ESI:[M+H]+ 136.3. 1H NMR (500 MHz, DMSO-d6) δ 8.84 (d, J=1.0 Hz, 1H), 8.70 (dd, J=1.0, 4.0 Hz, 1H), 7.98 (d, J=5.0 Hz, 1H), 6.47 (s, 2H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.